(2S,3S)-2-acetamido-3-methylpentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

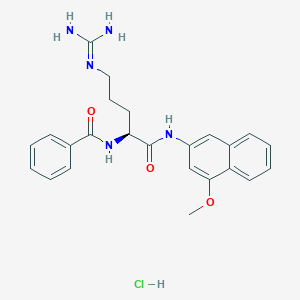

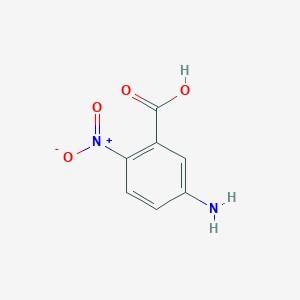

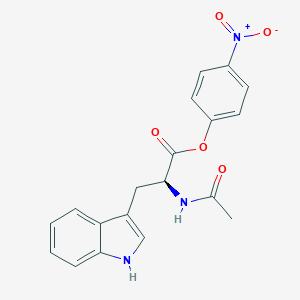

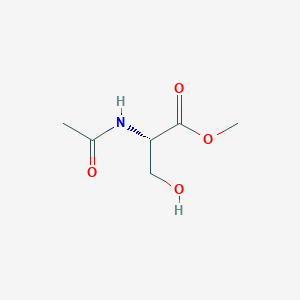

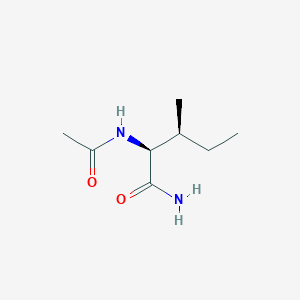

“(2S,3S)-2-acetamido-3-methylpentanamide” is a compound with two chiral centers . The (2S,3S) notation indicates the configuration of these chiral centers . The “2-acetamido” part refers to an acetamide group (CONH2) attached to the second carbon atom, and the “3-methyl” part refers to a methyl group (CH3) attached to the third carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, similar compounds are often synthesized through reactions involving chiral centers . For instance, one method involves the use of enzymes or catalysts that can selectively react with one enantiomer of a compound .Molecular Structure Analysis

The molecule has a tetrahedral geometry around the chiral centers . The configuration of these centers is determined by the Cahn-Ingold-Prelog priority rules .科学的研究の応用

Biological Effects of Acetamide and Derivatives

A comprehensive review highlights the continued commercial importance of acetamide and its derivatives, including a discussion on the biological consequences of exposure to these chemicals. This update to earlier toxicological reviews adds significant knowledge on the biological effects and environmental toxicology of acetamide and related compounds (Kennedy, 2001).

Histamine H3 Receptor Antagonists/Inverse Agonists

Research on histamine H3 receptor antagonists/inverse agonists, including structural derivatives of acetamide, showcases their potential in treating various central nervous system disorders. This review of patent applications highlights the exploration of structurally diverse H3R ligands for new drug development (Łażewska & Kieć‐Kononowicz, 2014).

Pharmacology of Ketamine and Related Metabolites

An in-depth review of ketamine, which includes (S)- and (R)-ketamine among its metabolites, explores its therapeutic uses beyond its anesthetic properties. The pharmacokinetics, including rapid metabolism to various metabolites, and the broad clinical relevance of these compounds, are thoroughly discussed (Zanos et al., 2018).

Environmental and Safety Aspects of Acetaminophen

The environmental impacts, toxicity, removal strategies, and transformation pathways of acetaminophen in various environments are reviewed. This includes discussions on its presence as a micropollutant in natural water environments and the challenges associated with its degradation products (Vo et al., 2019).

Enhancing Fermentative Production of Acetoin

A review focusing on acetoin, a volatile compound used in various industries, outlines strategies for improving its microbial production. This review provides insights into the biosynthesis pathway, molecular regulation, and potential for industrial fermentation processes to enhance productivity (Xiao & Lu, 2014).

特性

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBXRBMLCXMBBM-FSPLSTOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426217 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-acetamido-3-methylpentanamide | |

CAS RN |

56711-06-9 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。